2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
2-[1-(3-phenylphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-24(23,20-12-16(13-20)21-18-9-10-19-21)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-11,16H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUBRVRYHLYMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole represents a notable addition to the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring with an azetidine moiety, which is known for its stability and versatility in drug design. The biphenyl-sulfonyl functional group enhances its lipophilicity and interaction potential with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.4 g/mol. Its structure includes:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
- Triazole Ring : Known for its biological activity, this five-membered ring enhances the compound's pharmacological properties.
- Biphenyl-Sulfonyl Group : This moiety is crucial for increasing binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds featuring the triazole moiety exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Certain triazoles act as inhibitors of enzymes involved in cancer metabolism, such as carbonic anhydrase.
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory pathways.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of similar triazole compounds, it was found that derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
A recent investigation into the anticancer activity of triazole derivatives highlighted their role as inhibitors of key enzymes in cancer cells. For instance, compounds similar to this compound were shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction .
Anti-inflammatory Mechanisms
Research has demonstrated that triazole compounds can inhibit the production of pro-inflammatory cytokines in vitro. For example, studies showed that certain derivatives reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages .
Data Table: Summary of Biological Activities
The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the triazole ring under mild conditions. The binding interactions with biological targets are often characterized by hydrogen bonding and π–π stacking interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Triazole vs. Imidazole Core: The 2H-1,2,3-triazole in the target compound differs from 1H-triazole (e.g., 9j) in regiochemistry, which may alter hydrogen-bonding patterns and metabolic stability.
Substituent Effects :
- The biphenyl sulfonyl group in the target compound is structurally analogous to sulfonamide inhibitors but lacks the direct sulfonamide (-SO₂NH₂) moiety critical for carbonic anhydrase binding . In contrast, compound 9j uses a biphenyl ether group with fluorine and methoxy substituents, enhancing both lipophilicity and enzyme affinity .
Biological Activity :
- While the target compound’s activity is undocumented, compound 9j demonstrates potent carbonic anhydrase-II inhibition (IC₅₀ = 0.89 µM), attributed to its fluorine and methoxy groups’ electron-withdrawing effects . Imidazole derivatives (e.g., compound 2) show moderate antibacterial activity, suggesting that the triazole-azetidine scaffold may offer a broader therapeutic window if optimized .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters*
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 407.44 | 3.8 | 1 | 5 |
| Compound 9j | 420.45 | 4.1 | 0 | 6 |
| Compound 2 | 396.48 | 5.2 | 0 | 2 |
*Data estimated using cheminformatics tools (e.g., SwissADME).
- Lipophilicity : The target compound’s LogP (3.8) suggests moderate solubility, intermediate between the more polar 9j (LogP = 4.1) and the highly lipophilic imidazole derivative (LogP = 5.2).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, and how can reaction conditions be optimized for reproducibility?
- Answer : The compound’s synthesis typically involves multi-step protocols. For example, sulfonylation of azetidine intermediates with biphenyl sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine) is critical. Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the triazole moiety . Optimization includes solvent selection (e.g., ethanol vs. DMF), catalyst loading (e.g., 5 mol% CuI), and temperature control (reflux vs. room temperature). Characterization via -NMR and LC-MS ensures purity (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of spectroscopic methods:
- -NMR/-NMR : Confirm sulfonyl group signals (~3.1–3.3 ppm for azetidine protons, 7.5–8.3 ppm for biphenyl aromatics) and triazole proton at ~7.8 ppm .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1300 cm) and triazole C=N (~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .
Q. What preliminary assays are recommended to assess biological activity?
- Answer : Screen against kinase panels (e.g., EGFR, VEGFR) due to the triazole’s potential ATP-binding pocket interactions. Use fluorescence-based kinase inhibition assays (IC determination) and compare with positive controls (e.g., staurosporine) . Cell viability assays (MTT or SRB) in cancer lines (e.g., MCF-7, A549) can prioritize lead candidates .
Advanced Research Questions
Q. How can computational docking studies guide the design of derivatives with improved target affinity?
- Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR PDB: 1M17). Focus on key interactions:
- Sulfonyl group hydrogen bonding with Lys721.
- Biphenyl moiety occupying hydrophobic pockets.
- Triazole coordinating with Mg in ATP-binding sites . Validate predictions via free energy calculations (MM-PBSA) and correlate with experimental IC .
Q. What strategies resolve contradictions between in vitro activity and cellular efficacy?
- Answer : Discrepancies may arise from poor solubility or off-target effects. Strategies:
- Solubility Enhancement : Use PEGylation or pro-drug approaches (e.g., esterification of polar groups) .
- Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
- Metabolic Stability Testing : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
- Answer : To avoid undesired 1,4- vs. 1,5-triazole isomers:
- Catalyst Tuning : Use Ru(II) catalysts for 1,5-selectivity in cycloadditions.
- Protecting Group Strategies : Temporarily block reactive azetidine NH groups with Boc before triazole formation .
- Microwave-Assisted Synthesis : Reduce side reactions via controlled heating (e.g., 100°C, 30 min) .
Q. What analytical methods differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Answer : Polymorphs can alter dissolution rates and bioavailability. Use:
- PXRD : Identify distinct crystalline phases.
- DSC/TGA : Monitor thermal transitions (melting points, decomposition).
- Solubility Studies : Compare equilibrium solubility in biorelevant media (e.g., FaSSIF). Correlate with in vivo pharmacokinetics .
Methodological Notes
- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. sulfonyl chloride) and inert atmosphere conditions to minimize oxidation .
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) for SAR analysis. Cross-validate docking results with mutagenesis studies .
- Safety : Handle azetidine intermediates with care (flammable, toxic); use fume hoods and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
